![molecular formula C23H18N2O4 B2788987 2-[2-(morpholin-4-ylcarbonyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 313959-67-0](/img/structure/B2788987.png)
2-[2-(morpholin-4-ylcarbonyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(morpholin-4-ylcarbonyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as MIQ, is a small molecule that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. MIQ belongs to the class of isoquinoline derivatives and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of MIQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. MIQ has also been shown to interact with DNA and inhibit topoisomerase activity, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
MIQ has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis, the reduction of inflammation, and the modulation of the immune system. MIQ has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MIQ is its relatively simple synthesis, which allows for easy access to the compound for research purposes. Additionally, MIQ has been shown to have low toxicity in animal studies, making it a potentially safe therapeutic agent. However, one limitation of MIQ is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on MIQ. One area of interest is the development of MIQ derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MIQ and its potential therapeutic applications in various diseases. Finally, the development of MIQ-based drug delivery systems could improve the efficacy and safety of MIQ in clinical settings.
Méthodes De Synthèse
MIQ can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling. The Pictet-Spengler reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst, while the Buchwald-Hartwig coupling utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.
Applications De Recherche Scientifique
MIQ has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MIQ has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, MIQ has been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease models by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-[2-(morpholine-4-carbonyl)phenyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-21(24-11-13-29-14-12-24)16-7-1-2-10-19(16)25-22(27)17-8-3-5-15-6-4-9-18(20(15)17)23(25)28/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNYNRHMLCZPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/no-structure.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2788908.png)
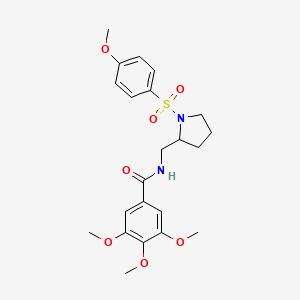
![5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2788912.png)
![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2788913.png)
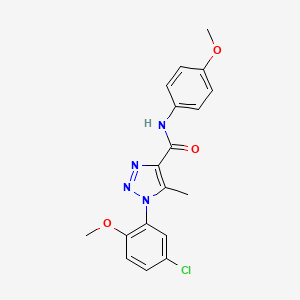
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2788915.png)
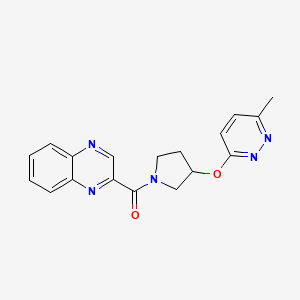
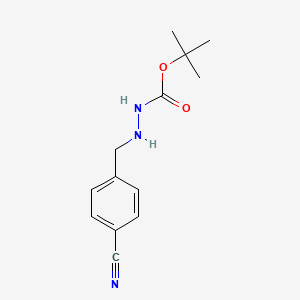
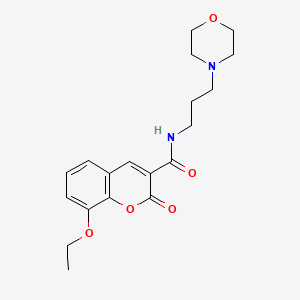
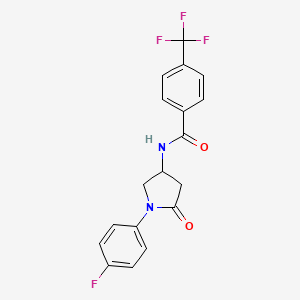
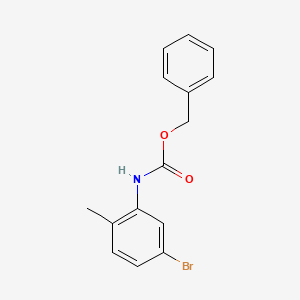
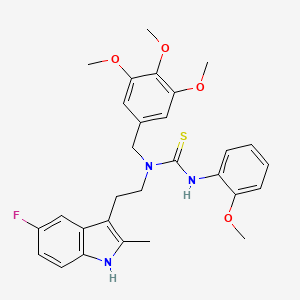
![7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2788927.png)